molecular formula C18H23ClN2O2 B019742 Carazolol hydrochloride CAS No. 51997-43-4

Carazolol hydrochloride

Cat. No. B019742
CAS RN: 51997-43-4
M. Wt: 334.8 g/mol
InChI Key: DXYNUICMBSWZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carazolol hydrochloride is a beta-adrenoceptor blocking agent primarily used in veterinary medicine to manage stress in animals during transport due to its high efficiency and low toxicity. The European Union has established maximum residue limits for carazolol in porcine kidney and muscle, but such regulations are not yet set in some countries. This compound has drawn attention in various studies for its clinical applications, pharmacological effects, pharmacokinetics, tissue residues, and detection methods (Y. Dan-dan, 2011).

Synthesis Analysis

The synthesis of Carazolol hydrochloride and related compounds involves multiple steps, often utilizing green chemistry principles for atom economy. One significant approach is the multicomponent reactions (MCRs), which have gained popularity due to their efficiency in synthesizing biologically active molecules, including those with the pyrazole moiety, a core structure related to Carazolol (Diana Becerra et al., 2022). These methods emphasize the importance of sustainability and minimal environmental impact in pharmaceutical synthesis.

Molecular Structure Analysis

Carazolol hydrochloride's molecular structure, characterized by its beta-adrenoceptor blocking properties, incorporates functional groups that allow for varied biological activity. The structure's complexity and functionality enable it to interact effectively with beta-adrenergic receptors, leading to its therapeutic effects. Studies on similar compounds emphasize the role of heterocyclic moieties, like benzothiazoles and tetrazolyl groups, in enhancing biological activities and metabolic stability (L. Zhilitskaya et al., 2021; E. A. Popova & R. Trifonov, 2015).

Chemical Reactions and Properties

Carazolol hydrochloride undergoes various chemical reactions, reflecting its versatile chemical properties. These reactions are crucial for its biological effectiveness and stability. The compound's ability to form strong hydrogen bonds and penetrate biological membranes is indicative of the broader chemical behavior of tetrazole-containing compounds, offering insights into Carazolol's pharmacological potential (E. A. Popova & R. Trifonov, 2015).

Scientific Research Applications

  • Radiotracer for Positron Tomography : Carazolol labeled with carbon-11 ([11C]carazolol) is identified as a promising radiotracer for imaging beta-adrenergic receptors in positron tomography due to its high yield and specific activity (Berridge et al., 1992).

  • Noninvasive Determination of Beta Receptor Status : Studies have found that Carazolol labeled with carbon-11 or fluorine-18 is effective for the noninvasive determination of beta receptor status using Positron Emission Tomography (PET), with high specific receptor uptake and low metabolism (Berridge et al., 1994).

  • Beta-Adrenoceptor Blocking Agent : Carazolol has been identified as a highly effective and low-toxic beta-adrenoceptor blocking agent, particularly for preventing sudden death in animals during transport. Its clinical applications and detecting methods, however, need further research (Y. Dan-dan, 2011).

  • Stress Response Reduction in Sea-Bass : A study has shown that Carazolol-based beta-blockers effectively reduce stress-related responses in sea-bass, leading to larger red blood cell numbers, higher hemoglobin concentration, and lower osmotic pressure and chloraemia compared to other treatments (Kacem et al., 1988).

  • Pharmacological Studies of Canine Myocardium and Lung : Research on 3Hcarazolol binding to beta-adrenergic receptors in canine ventricular myocardium and lung reveals high affinity and stereospecificity, suggesting potential applications in pharmacological studies (Besch, 1981).

  • Treatment for Hypertension : Carazolol is noted as a potent, selective beta 3-adrenoceptor agonist with high potency for treating hypertension, serving as a useful tool for the molecular characterization of this receptor (Méjean et al., 1995).

  • Cardiotoxicity Research : Carazolol has been found to enhance hydroxyl radical and singlet oxygen formation in a Fenton-like reaction, which could contribute to cardiotoxicity, particularly relevant in drug applications for hypertension, cardiac arrhythmias, and angina pectoris (Kruk et al., 2011).

  • Effects on Skeletal Muscle : Carazolol reduces muscle contraction force and increases fatigue in skeletal muscles, but after recovery from fatigue, the force is higher, indicating a direct interaction with SERCA (Ramirez-Soto et al., 2018).

  • Veterinary Applications : In veterinary medicine, Carazolol administration prior to insemination in ewes has been studied for its effects on lambing rates and litter size, showing improved ease of penetration of the cervix during artificial insemination without significantly affecting lambing rates or litter size (Gündüz et al., 2010).

  • Binding to Cortical Beta-Receptors : Carazolol has been found to bind saturably to cortical beta-receptors, with a higher potency than other blockers like propranolol, indicating its strong affinity for these receptors (Innis, 1979).

Safety And Hazards

Carazolol is classified as harmful if swallowed and causes serious eye irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carazolol hydrochloride

CAS RN

51997-43-4
Record name Carazolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARAZOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Feng, T Wang, Z Jiang, B Chankvetadze… - …, 2015 - Wiley Online Library
… , sotalol hydrochloride, and talinolol were purchased as racemates from the Guangdong Institute for Food and Drug Control (Guangzhou, China) while racemic carazolol hydrochloride …
J Lu, V Michaud, LGG Moya, F Gaudette… - … of Pharmacology and …, 2015 - ASPET
The organic anion transporting polypeptide 1A2 (OATP1A2), a membrane drug transporter expressed on important organs (such as the brain, kidney, and intestine) may be a key …
Number of citations: 12 jpet.aspetjournals.org
S Larios-Cueto, R Ramírez-Valverde… - Revista mexicana de …, 2019 - scielo.org.mx
Transporting of cattle can cause multiple physical and psychological stressors that may affect profitability. An evaluation was done of the effects of stress produced by management …
Number of citations: 8 www.scielo.org.mx
O Hamed, R Joshi, AN Michi, C Kooi… - Molecular pharmacology, 2021 - ASPET
… R,S-carazolol hydrochloride and R,S-vilanterol trifenatate were from Toronto Research Chemicals (North York, ON, Canada). R-indacaterol maleate, roflumilast N-oxide (RNO), TG4-155…
Number of citations: 7 molpharm.aspetjournals.org
J Lu - 2017 - papyrus.bib.umontreal.ca
Drug transporters are important determinants in drug disposition, efficacy, and toxicity. They influence the pharmacokinetics and pharmacodynamics of drugs. Several clinically-…
Number of citations: 0 papyrus.bib.umontreal.ca
J Lu, A Grangeon, F Gaudette, J Turgeon, V Michaud - J Pharmacokinet Exp Ther, 2016
Number of citations: 1

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